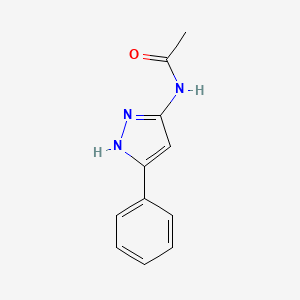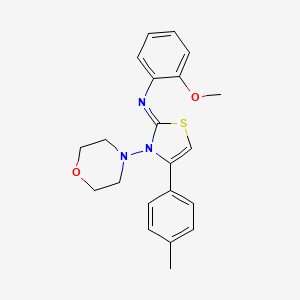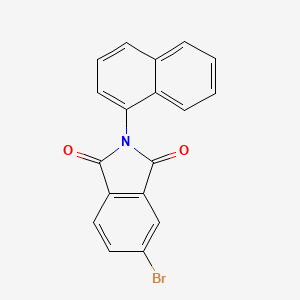![molecular formula C16H12ClNO5 B14145018 [2-(2-Chloroanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate CAS No. 386260-68-0](/img/structure/B14145018.png)
[2-(2-Chloroanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Chloroanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate: is a complex organic compound that features a benzodioxole ring fused with a carboxylate group and a chloroanilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Chloroanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate typically involves the reaction of 2-chloroaniline with ethyl 1,3-benzodioxole-5-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The chloroanilino moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its structural features may interact with biological targets, leading to potential therapeutic applications.
Medicine: The compound’s derivatives are explored for their potential use as anti-inflammatory, antimicrobial, or anticancer agents. The presence of the chloroanilino group is particularly significant in medicinal chemistry for its bioactivity.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [2-(2-Chloroanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. The chloroanilino moiety can bind to enzymes or receptors, modulating their activity. The benzodioxole ring may participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The overall effect is a modulation of biochemical pathways, leading to the compound’s observed biological activity.
Comparison with Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities with the benzodioxole ring and exhibit diverse biological activities.
Benzofuran Derivatives: These compounds also feature a fused ring system and are known for their pharmacological properties.
Uniqueness: What sets [2-(2-Chloroanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate apart is the combination of the chloroanilino group with the benzodioxole ring, providing a unique scaffold for chemical modifications and enhancing its potential in various applications.
Properties
CAS No. |
386260-68-0 |
|---|---|
Molecular Formula |
C16H12ClNO5 |
Molecular Weight |
333.72 g/mol |
IUPAC Name |
[2-(2-chloroanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C16H12ClNO5/c17-11-3-1-2-4-12(11)18-15(19)8-21-16(20)10-5-6-13-14(7-10)23-9-22-13/h1-7H,8-9H2,(H,18,19) |
InChI Key |
CRWKZJIQBKJVLE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OCC(=O)NC3=CC=CC=C3Cl |
solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Fluoronaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14144945.png)
![Morpholine, 2-[(4-methoxyphenyl)methoxy]-](/img/structure/B14144953.png)
![7,7-Dimethyl-1-(oxolan-2-ylmethyl)-2-phenyl-2,3,5,8-tetrahydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B14144954.png)
![1,1'-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium)](/img/structure/B14144960.png)
![1-[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B14144964.png)

![N-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14144974.png)
![2-((2-(3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14144980.png)


![1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene](/img/structure/B14145028.png)
![3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14145034.png)

